3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea
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Overview
Description
3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea can be achieved through several methods. One common approach involves the condensation of benzylamine with phenylethylidene isothiocyanate under mild conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular processes. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea
- 1-Benzyl-3-phenylthiourea
- 3-Benzyl-1-[(cyclohexylidene)amino]thiourea
Uniqueness
3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea is unique due to its specific structural features, such as the (Z)-configuration of the phenylethylidene group and the presence of both benzyl and thiourea moieties.
Properties
Molecular Formula |
C16H17N3S |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-3-[(E)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-13(15-10-6-3-7-11-15)18-19-16(20)17-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,17,19,20)/b18-13+ |
InChI Key |
NCVZOCOQNAWJGU-QGOAFFKASA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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